
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a furan ring, an isoxazole ring, and a benzamide moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Benzamide Moiety: The final step involves the acylation of the amine group with 3,4-dimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Isoxazolines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide stands out due to its unique combination of a furan ring, an isoxazole ring, and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-13-6-5-11(8-15(13)22-2)17(20)18-10-12-9-16(24-19-12)14-4-3-7-23-14/h3-9H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOXKKSDKYOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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